molecular formula C10H20N2O2 B1305313 N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)ethane-1,2-diamine CAS No. 247109-17-7

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)ethane-1,2-diamine

Cat. No.: B1305313
CAS No.: 247109-17-7
M. Wt: 200.28 g/mol
InChI Key: GLIHGRNRDIPNDY-UHFFFAOYSA-N
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Description

Molecular Formula and Basic Chemical Identity

The molecular formula of N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)ethane-1,2-diamine is C10H20N2O2, indicating the presence of ten carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight is precisely calculated as 200.28 grams per mole, establishing its position as a moderately sized organic molecule within the diamine class of compounds. The compound is registered under multiple nomenclature systems, with the Chemical Abstracts Service number 247109-17-7 serving as its primary identifier. Additional registry information includes the Molecular Design Limited number MFCD00296990, which facilitates cross-referencing in various chemical databases.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative naming variations including N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-1,2-ethanediamine and 1,2-Ethanediamine, N1-(1,4-dioxaspiro[4.4]non-2-ylmethyl). These naming conventions reflect the structural hierarchy within the molecule, emphasizing the spirocyclic core and the diamine functionality. The compound classification falls under the broader category of diamines, specifically those containing heterocyclic substituents that contribute to its unique chemical behavior.

Properties

IUPAC Name

N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c11-5-6-12-7-9-8-13-10(14-9)3-1-2-4-10/h9,12H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIHGRNRDIPNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389135
Record name N-*1*-(1,4-Dioxa-spiro[4.4]non-2-ylmethyl)-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247109-17-7
Record name N1-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247109-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-*1*-(1,4-Dioxa-spiro[4.4]non-2-ylmethyl)-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-(1,4-Dioxa-spiro[4.4]non-2-ylmethyl)-ethane-1,2-diamine typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-1-(1,4-Dioxa-spiro[4.4]non-2-ylmethyl)-ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-1-(1,4-Dioxa-spiro[4.4]non-2-ylmethyl)-ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-1-(1,4-Dioxa-spiro[4.4]non-2-ylmethyl)-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Aliphatic Polyamines (DETA, TETA, PEHA)

Linear aliphatic polyamines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA), TETA, and PEHA differ in the number of amino groups, enhancing their electron-donating capacity for corrosion inhibition. Quantum chemical studies (DFT) show that increased amine groups improve adsorption on metal surfaces via lone-pair interactions.

Aromatic and Heterocyclic Diamines

Compounds like N1-(7-chloroquinolin-4-yl)-ethane-1,2-diamine (Ro 41-3118 metabolites) exhibit antimalarial activity due to their quinoline-aromatic systems. The spirocyclic dioxaspiro group lacks aromaticity, suggesting divergent biological applications. However, the dioxaspiro moiety could improve metabolic stability compared to labile ester or amide groups in pharmaceutical analogs .

Silylated and Cross-Linking Diamines

N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine (NN) is used in sol-gel polymerization due to its reactive silyl group. The target compound’s dioxaspiro group lacks direct cross-linking functionality but may stabilize metal complexes in materials science applications, as seen in xerogel synthesis with analogous ligands .

Substituted Benzyl and Phenylethyl Diamines

N1,N2-bis(substituted-benzyl)ethane-1,2-diamines (e.g., 2a–j) are synthesized via reductive amination of Schiff bases. The spirocyclic analog’s synthesis likely requires specialized cyclization steps (e.g., ketal formation) rather than straightforward borohydride reduction, reflecting higher synthetic complexity .

Structural and Functional Analysis Table

Compound Name Key Structural Feature Application/Property Distinguishing Factor vs. Target Compound
DETA/TETA/PEHA Linear polyamines Corrosion inhibition, metal chelation Higher flexibility, more amino groups
Ro 41-3118 metabolites Quinoline-aromatic core Antimalarial activity Aromaticity vs. spirocyclic non-aromaticity
NN (Silylated diamine) Trimethoxysilyl group Sol-gel cross-linking Reactive silyl group vs. inert dioxaspiro
N1,N2-bis(benzyl)ethane-1,2-diamines Aromatic Schiff base derivatives Reductive amination products Simpler synthesis vs. spirocyclic complexity

Biological Activity

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)ethane-1,2-diamine, with the CAS number 247109-17-7, is a compound of interest due to its unique structural features and potential biological activities. This compound is characterized by a spirocyclic structure that may contribute to its interactions with biological targets.

Property Value
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.28 g/mol
CAS Number247109-17-7
SMILESC(CNCC)C1CCOCC1O

Research indicates that compounds similar to this compound may exhibit activity at various neurotransmitter receptors, particularly the serotonin receptor subtypes. For instance, derivatives of spirocyclic compounds have been shown to act as selective agonists for the 5-HT1A receptor, which is implicated in mood regulation and anxiety responses . The ability to modulate these receptors suggests potential applications in treating psychiatric disorders.

Case Studies and Research Findings

  • Neuroprotective Effects : In a study examining the neuroprotective properties of similar compounds, it was found that they could cross the blood-brain barrier (BBB) effectively, indicating their potential use in neurological therapies . For example, a derivative demonstrated significant antinociceptive activity in animal models, highlighting its analgesic potential.
  • Binding Affinity Studies : Binding affinity assays conducted on related compounds revealed that modifications in the spirocyclic structure could enhance selectivity for specific serotonin receptors. One such compound showed a remarkable selectivity ratio for 5-HT1A over α1 adrenoceptors (80-fold), suggesting that structural variations can lead to targeted therapeutic agents .
  • Pharmacokinetics : The ADME (Absorption, Distribution, Metabolism, Excretion) profile of these compounds indicates favorable pharmacokinetic properties. Studies using MDCKII-MDR1 cells demonstrated good permeability across cellular membranes, which is crucial for effective drug development .

Potential Applications

Given its structural characteristics and biological activity, this compound could be explored for:

  • Anxiolytic and Antidepressant Therapies : By targeting serotonin receptors.
  • Pain Management : Due to its antinociceptive properties.
  • Neuroprotective Agents : For conditions like Alzheimer's disease or other neurodegenerative disorders.

Q & A

Q. Table 1: Solvent Effects on Yield

SolventCatalystYield (%)Reference
MethanolNaBH₃CN65
THFPd/C (H₂)78

How can the purity and structural integrity of this compound be validated?

Methodological Answer:
Use orthogonal analytical techniques:

NMR Spectroscopy : Confirm spiro ring protons (δ 3.8–4.2 ppm for dioxolane O–CH₂–O) and ethylenediamine chain (δ 2.6–3.0 ppm for –CH₂–NH–) .

Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z = calculated molecular weight (C₁₃H₂₄N₂O₂: 256.3 g/mol).

HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min) to confirm >95% purity .

What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Silica gel (60–120 mesh), gradient elution (hexane → ethyl acetate) to separate polar byproducts .
  • Recrystallization : Use ethanol/water (8:2) to obtain crystalline solids.
    Critical Note : Avoid prolonged exposure to air due to hygroscopicity .

How does the compound’s stability vary under different storage conditions?

Methodological Answer:
Conduct accelerated stability studies:

  • Temperature : Store at –20°C (stable for >6 months) vs. 25°C (degradation observed at 30 days).
  • pH Stability : Assess via HPLC after 24 hours in buffers (pH 3–9); degradation peaks appear at pH <5 .

Q. Table 2: Stability Profile

ConditionDegradation (%)TimeframeReference
–20°C (dry)<56 months
25°C (humid)2530 days

Advanced Research Questions

What mechanistic insights explain its interaction with biomolecular targets (e.g., enzymes)?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectrophotometry to measure binding rates (λ = 280 nm) with model enzymes (e.g., trypsin).
  • Isotopic Labeling : Incorporate ¹⁵N into the ethylenediamine chain to track binding via NMR .
    Key Finding : The spiro ring enhances hydrophobic interactions, while the diamine chain facilitates hydrogen bonding .

How can contradictory data on its reactivity with amino acids be resolved?

Methodological Answer:

  • Control Experiments : Compare reaction outcomes under varying pH (4–10) and solvent polarities (DMF vs. water).
  • Advanced Analytics : Use LC-MS/MS to identify side products (e.g., Schiff bases at pH >8) .
    Case Study : Conflicting reports on nitro group substitution ( vs. 15) were resolved by optimizing solvent (dichloromethane vs. ethanol) .

What computational methods predict its bioactivity and binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PDB targets (e.g., 1HIV for HIV protease).
  • DFT Calculations : Analyze electron density maps (Gaussian 16) to identify reactive sites (e.g., spiro ring’s oxygen atoms) .
    Table 3: Docking Scores
Target ProteinBinding Energy (kcal/mol)Reference
HIV Protease–8.2
Acetylcholinesterase–7.6

How does structural modification alter its antimicrobial efficacy?

Methodological Answer:

  • SAR Studies : Synthesize analogs (e.g., replacing dioxaspiro with piperidine) and test against E. coli (MIC assay).
  • Fluorescence Microscopy : Track bacterial membrane disruption using SYTOX Green .
    Key Insight : The dioxaspiro group improves lipid bilayer penetration, increasing potency by 3-fold vs. non-spiro analogs .

What environmental impacts arise from its degradation byproducts?

Methodological Answer:

  • Ecotoxicology Assays : Test Daphnia magna survival after 48-hour exposure to degradation products (OECD Guideline 202).
  • LC-QTOF Analysis : Identify persistent metabolites (e.g., oxalic acid derivatives) .

How can its pharmacokinetic profile be optimized for therapeutic use?

Methodological Answer:

  • ProDrug Design : Acetylate the amine groups to enhance bioavailability (hydrolyzed in vivo by esterases).
  • In Vivo Studies : Monitor plasma concentration in murine models via LC-MS .

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